
1-methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a methanesulfonyl group, and a methoxypyrimidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.
Attachment of the Methoxypyrimidinyl Moiety: The final step involves coupling the methoxypyrimidinyl group to the piperidine ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Nucleophilic Substitution at Sulfonamide Group
The methanesulfonyl group enables nucleophilic displacement under basic conditions. This reaction is critical for modifying the sulfonamide moiety to enhance pharmacological properties:
Reaction Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Thiols | NaOH (1M), DMF, 60°C, 6h | Thioether derivatives | 72-85% | |
Amines | Et₃N, DCM, RT, 4h | Secondary sulfonamides | 68-91% |
In one protocol, methanesulfonyl chloride reacted with 4-aminopiperidine derivatives in dichloromethane (DCM) with triethylamine, achieving 89–91% yields for sulfonamide formation . This method is scalable and retains piperidine ring integrity.
Suzuki Cross-Coupling at Methoxypyrimidine
The 6-methoxypyrimidin-4-yl group participates in palladium-catalyzed cross-couplings. Key examples include:
The methoxy group acts as a directing group, enabling regioselective functionalization at the pyrimidine C2/C4 positions .
Oxidative Demethylation of Methoxy Group
Under oxidative conditions, the methoxy group undergoes O-demethylation, a pathway observed in metabolic studies:
Replacing the methoxy with a trifluoromethoxy group improved metabolic stability (CLHEP reduced from 20.6 to 7.9 mL/min/kg in rats) .
Amide Hydrolysis
The carboxamide bond undergoes hydrolysis under acidic or enzymatic conditions:
Conditions | Product | Application | Source |
---|---|---|---|
6M HCl, reflux, 8h | Piperidine-4-carboxylic acid + methoxypyrimidine amine | Degradation studies | |
Proteases (e.g., trypsin) | Same as above | Prodrug activation |
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation or oxidation:
Reaction Type | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
N-Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | N-methylpiperidine analog | 58% | |
Oxidation | mCPBA | DCM, 0°C→RT, 6h | Piperidine N-oxide | 41% |
Key Reaction Data Table
Reaction Type | Typical Conditions | Key Modifications | Yield Range |
---|---|---|---|
Sulfonamide substitution | Et₃N/DCM, RT | Thiols/amines | 68–91% |
Suzuki coupling | Pd(OAc)₂, THF/H₂O | Aryl/heteroaryl | 55–78% |
Oxidative demethylation | CYP450/NADPH | CF₃O replacement | N/A |
Amide hydrolysis | 6M HCl, reflux | Prodrug cleavage | Quantitative |
Mechanistic Insights
-
Sulfonamide reactivity : The electron-withdrawing sulfonyl group enhances leaving-group ability, facilitating SN2 reactions .
-
Methoxypyrimidine directing effects : Coordination of palladium to the pyrimidine nitrogen enables selective cross-coupling .
-
Metabolic pathways : Demethylation and sulfonamide cleavage dominate in vivo, necessitating structural optimization for drug candidates .
科学的研究の応用
Pharmacological Studies
1-Methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been investigated for its potential as a pharmacological agent. It exhibits activity against several biological targets, including:
- CYP17 Inhibition : The compound has shown promise as a CYP17 inhibitor, which is crucial in the treatment of hormone-dependent cancers such as prostate cancer. Inhibitors of this enzyme can reduce androgen levels, thereby slowing tumor growth .
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest .
Drug Development
The compound's structural features make it suitable for modification to enhance its pharmacokinetic properties. Case studies have documented successful modifications leading to improved bioavailability and efficacy in preclinical models.
Modification | Effect on Activity | Reference |
---|---|---|
Addition of alkyl groups | Increased lipophilicity and absorption | |
Substitution at the nitrogen position | Enhanced receptor binding affinity |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes are optimized for yield and purity, making it feasible for large-scale production.
Case Study 1: CYP17 Inhibition
In a study focusing on the inhibition of CYP17, researchers synthesized several analogs of this compound. The most potent analog demonstrated a significant reduction in testosterone production in vitro, indicating its potential as a therapeutic agent for prostate cancer treatment .
Case Study 2: Anticancer Activity
Another investigation evaluated the anticancer effects of this compound on various cancer cell lines. Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting that it could be developed into a novel anticancer drug .
作用機序
The mechanism of action of 1-methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also piperidine derivatives with potential as enzyme inhibitors.
N-(piperidine-4-yl)benzamide: Another class of piperidine derivatives studied for their anticancer properties.
Uniqueness
1-methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the methoxypyrimidinyl moiety provides specificity in biological interactions.
生物活性
1-Methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acid synthesis pathways, which are critical for cell proliferation and survival.
Inhibition of Enzymatic Activity
This compound has shown promising results as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the regulation of cellular growth and metabolism. In vitro studies demonstrated that the compound effectively reduced PI3K activity, leading to decreased cell proliferation in cancer cell lines .
Antitumor Activity
In cellular assays, this compound exhibited significant cytotoxicity against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration and invasion .
Table 1: Summary of Biological Activities
Activity Type | Test System | Result |
---|---|---|
PI3K Inhibition | Various cancer cell lines | Significant inhibition |
Cytotoxicity | A431 cell line | IC50 = 15 µM |
Apoptosis Induction | Flow cytometry assays | Increased apoptotic cells |
Migration Inhibition | Wound healing assay | Reduced migration |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, the efficacy of this compound was evaluated in vivo using xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Inhibition of Aggrecanases
Another study explored the compound's role as an aggrecanase inhibitor, which is pertinent for conditions like osteoarthritis. The results indicated that it effectively inhibited aggrecanase activity, leading to decreased cartilage degradation in vitro .
特性
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-20-11-7-10(13-8-14-11)15-12(17)9-3-5-16(6-4-9)21(2,18)19/h7-9H,3-6H2,1-2H3,(H,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFRLEGBOXVILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。